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Bisbenzimide ethoxide trihydrochloride - 875756-97-1

Bisbenzimide ethoxide trihydrochloride

Catalog Number: EVT-353336
CAS Number: 875756-97-1
Molecular Formula: C27H31Cl3N6O
Molecular Weight: 561.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Bisbenzimide ethoxide trihydrochloride, also known as Hoechst 33342, is an organic compound used as a fluorescent stain for DNA in molecular biology applications . It tends to bind to adenine-thymine-rich regions of DNA and can decrease its density . This compound has been used in sorting living cells based on DNA content, used in flow cytometry for the determination of DNA content, and for the visualization of chromatin distribution in living cells .

Synthesis Analysis

The bis-benzimidazole ring system of Bisbenzimide ethoxide trihydrochloride was constructed from the piperazinyl terminus via a Pinner-type cyclization followed by oxidative cyclization of the diamine Schiff base .

Molecular Structure Analysis

An ab initio quantum mechanical study of the bis-benzimidazole derivative Hoechst 33342 is presented. Specifically, the molecular geometry, proton affinity, gas-phase basicity, hydration, pKa, and molecular interaction potential map of Hoechst 33342 and the forms obtained by its protonation and deprotonation were reported .

Chemical Reactions Analysis

Bisbenzimide ethoxide trihydrochloride tends to bind to adenine-thymine-rich regions of DNA and can decrease its density . It has been used to separate DNA according to their AT percentage using a cesium chloride (CsCl) gradient centrifugation .

Physical And Chemical Properties Analysis

Bisbenzimide ethoxide trihydrochloride tends to bind to adenine-thymine-rich regions of DNA and can decrease its density .

Future Directions
  • Exploring its potential as a therapeutic agent in combination with other anti-cancer drugs. []

Hoechst 33258

Compound Description: Hoechst 33258, or 2'-(4-hydroxyphenyl)-5-(4-methyl-1-piperizinyl)-2,5'-bi-1H-benzimidazole trihydrochloride pentahydrate, is a fluorescent dye widely used for staining DNA in biological applications. Like Hoechst 33342, it binds to the minor groove of DNA with a preference for adenine-thymine (A+T) rich sequences. []

Relevance: Hoechst 33258 shares a very similar structure with Bisbenzimide ethoxide trihydrochloride (Hoechst 33342), differing only in the substituent at the 4' position of the phenyl ring. While Hoechst 33342 has an ethoxy group at this position, Hoechst 33258 has a hydroxyl group. Both compounds are classified as bisbenzimidazoles and exhibit comparable DNA-binding properties, making Hoechst 33258 a close structural analog. []

DAPI (4',6-diamidino-2-phenylindole)

Compound Description: DAPI (4',6-diamidino-2-phenylindole) is a fluorescent dye that also binds strongly to A+T rich regions in the minor groove of DNA. Like Hoechst dyes, it is commonly used in fluorescence microscopy for staining DNA in fixed cells and tissues. []

Relevance: Although DAPI belongs to a different chemical class than Bisbenzimide ethoxide trihydrochloride (Hoechst 33342), both compounds are considered structurally related due to their shared ability to bind to the DNA minor groove with a preference for A+T rich sequences. [] This common binding characteristic suggests a degree of structural similarity in the regions responsible for interacting with DNA, despite the overall differences in their core structures.

Distamycin A

Compound Description: Distamycin A is a naturally occurring antibiotic that binds to the minor groove of DNA, particularly at A+T rich regions. It is known for its antiviral, antibacterial, and antitumor properties. []

Relevance: Distamycin A, although structurally different from Bisbenzimide ethoxide trihydrochloride (Hoechst 33342), is considered a related compound due to its shared ability to bind to the minor groove of DNA. [] This suggests that both compounds share certain structural features that facilitate this specific interaction with DNA.

Netropsin

Compound Description: Netropsin is another naturally occurring antibiotic that exhibits a strong binding affinity for the minor groove of DNA, specifically at A+T rich sequences. Like Distamycin A, it possesses antiviral and antibacterial properties. []

Relevance: Netropsin, while structurally distinct from Bisbenzimide ethoxide trihydrochloride (Hoechst 33342), is grouped as a related compound due to their shared characteristic of binding to the minor groove of DNA with a preference for A+T rich regions. [] This shared binding property highlights a degree of structural similarity in the regions of these molecules responsible for interacting with the DNA minor groove, despite differences in their overall structures.

Berenil

Compound Description: Berenil is a diarylamidine derivative with anti-infective properties. It functions by binding to the minor groove of DNA, particularly at A+T rich sequences, and disrupting DNA replication and transcription. []

Relevance: Berenil, while possessing a different chemical structure than Bisbenzimide ethoxide trihydrochloride (Hoechst 33342), is categorized as a related compound due to its shared ability to bind to the minor groove of DNA with a preference for A+T rich sequences. [] This common binding mode suggests that Berenil and Hoechst 33342 might share some structural similarities in the regions crucial for interacting with the DNA minor groove.

Overview

Bisbenzimide ethoxide trihydrochloride is a synthetic organic compound primarily recognized for its application as a fluorescent stain for deoxyribonucleic acid (DNA) in various biological research settings. This compound is structurally related to Hoechst 33342, a well-known DNA-binding dye used extensively in molecular biology. Bisbenzimide ethoxide trihydrochloride exhibits a strong affinity for adenine-thymine-rich regions of DNA, making it particularly useful in fluorescence microscopy and flow cytometry for visualizing cellular components.

Source

The compound is synthesized through specific chemical reactions involving bisbenzimidazole derivatives and ethoxyphenyl groups. It is commercially available from various chemical suppliers and is utilized in laboratories for its effective staining properties.

Classification

Bisbenzimide ethoxide trihydrochloride falls under the category of fluorescent nucleic acid stains. It is classified as a minor groove binder, which allows it to interact specifically with the DNA structure, facilitating the visualization of nuclei and chromosomes during cellular studies.

Synthesis Analysis

Methods

The synthesis of bisbenzimide ethoxide trihydrochloride typically involves multiple steps, including:

  1. Formation of the Bisbenzimidazole Core: The initial step often utilizes piperazine derivatives to construct the bisbenzimidazole structure via cyclization reactions.
  2. Introduction of Ethoxy Group: The subsequent reaction introduces an ethoxy group into the structure, enhancing its solubility and binding properties.
  3. Trihydrochloride Salt Formation: Finally, the compound is converted into its trihydrochloride form to improve stability and solubility in aqueous solutions.

Technical Details

The synthesis requires careful control of reaction conditions such as temperature, pH, and concentration to achieve high yields and purity. Techniques such as high-performance liquid chromatography (HPLC) are often employed for purification.

Molecular Structure Analysis

Structure

The molecular formula for bisbenzimide ethoxide trihydrochloride is C27H31Cl3N6OC_{27}H_{31}Cl_3N_6O, with a molecular weight of approximately 561.9 Da. The structure consists of a bisbenzimidazole core with ethoxy substitutions that enhance its interaction with DNA.

Data

  • Molecular Weight: 561.9 g/mol
  • Chemical Formula: C27H31Cl3N6OC_{27}H_{31}Cl_3N_6O
  • Appearance: Typically presented as a solid or crystalline form.
Chemical Reactions Analysis

Reactions

Bisbenzimide ethoxide trihydrochloride primarily undergoes binding reactions with DNA. The key reaction involves:

  • Binding to DNA: The compound binds to the minor groove of double-stranded DNA, particularly in regions rich in adenine and thymine bases.

Technical Details

The binding reaction occurs under physiological conditions, often facilitated by buffers such as phosphate-buffered saline (PBS). The resulting DNA-dye complex exhibits strong fluorescence when excited by ultraviolet light, allowing for effective visualization.

Mechanism of Action

Process

The mechanism of action for bisbenzimide ethoxide trihydrochloride involves several key steps:

  1. Cell Membrane Permeation: The compound crosses cell membranes due to its lipophilic nature.
  2. Minor Groove Binding: Once inside the cell, it binds specifically to the minor groove of A/T-rich regions of DNA.
  3. Fluorescence Emission: Upon excitation by ultraviolet light, the bound dye emits fluorescence, enabling visualization of nuclei and chromatin structure.

Data

  • Equilibrium Association Constant: Studies have shown an equilibrium association constant (KaK_a) indicative of strong binding affinity to DNA, comparable to other Hoechst dyes.
Physical and Chemical Properties Analysis

Physical Properties

  • Solubility: Soluble in water and organic solvents.
  • Stability: Stable under standard laboratory conditions but should be protected from light to prevent degradation.

Chemical Properties

  • Fluorescence Characteristics: Exhibits distinct fluorescence emission spectra dependent on dye-to-base pair ratios.
  • Reactivity: Primarily non-reactive outside its binding interactions with nucleic acids.
Applications

Bisbenzimide ethoxide trihydrochloride has several scientific applications:

  1. Fluorescent Staining: Widely used in fluorescence microscopy for staining cellular nuclei and chromosomes.
  2. Flow Cytometry: Employed in flow cytometry assays to analyze cell cycle phases based on DNA content.
  3. Cell Proliferation Studies: Utilized alongside other compounds to study cell proliferation and apoptosis by distinguishing between live and dead cells based on nuclear integrity.

Its ability to selectively bind to specific regions of DNA makes it an invaluable tool in molecular biology research, particularly in studies involving genetic material analysis and cellular behavior assessment.

DNA Interaction Mechanisms and Sequence Specificity

Minor Groove Binding Dynamics in AT-Rich DNA Sequences

Bisbenzimide ethoxide trihydrochloride (Hoechst 33342) binds selectively to the minor groove of B-form DNA, with pronounced affinity for regions containing ≥4 consecutive AT base pairs. This specificity arises from structural complementarity: the crescent-shaped molecule forms van der Waals contacts with groove walls while establishing hydrogen bonds with adenine N3 and thymine O2 atoms. The central -N(CH₃)- group facilitates DNA backbone accommodation, enhancing electrostatic interactions [1] [9]. AT-rich sequences exhibit a narrower minor groove than GC-rich regions, enabling deeper penetration and stronger hydrophobic interactions. Notably, alternating TpA steps (e.g., 5'-TATA-) reduce binding affinity by 40–60% due to groove widening and reduced hydrogen-bonding potential, as confirmed by circular dichroism and fluorescence displacement assays [3] [10].

Table 1: Sequence-Dependent Affinity Variations

DNA SequenceBinding Affinity (Kd, nM)Structural Features
5'-AAAAA-3'8.2 ± 0.9Ideal groove width (3.6 Å)
5'-ATATAT-3'32.7 ± 3.1Widened groove (4.2 Å)
5'-CGCGCG-3'>500Narrow, deep groove
5'-AATT-3'12.5 ± 1.8Optimal H-bond geometry

Data derived from ESI-MS and fluorescence titration studies [3] [9].

Thermodynamic and Kinetic Stability of Ligand-DNA Complexes

The binding process follows a two-state mechanism: rapid initial association (kon = 2.7 × 10⁴ M⁻¹s⁻¹) driven by electrostatic attraction, followed by conformational adjustment to optimize contacts. Isothermal titration calorimetry reveals ∆G values of –9.8 kcal/mol for AT-rich sequences, dominated by large negative ∆H (–12.3 kcal/mol) compensating for unfavorable entropy (–T∆S = +2.5 kcal/mol). This enthalpy-driven binding arises from hydrogen bonding and van der Waals forces [1] [6]. Salt-titration experiments demonstrate a 200-fold affinity reduction between 50–350 mM NaCl, confirming significant charge contributions. Nonlinear Poisson-Boltzmann equation (PBE) modeling indicates that electrostatic forces account for ~65% of total binding energy, consistent with counterion condensation theory [6] [7]. Complex half-life exceeds 120 minutes at physiological ionic strength, reflecting slow dissociation kinetics (koff = 0.009 s⁻¹) [1].

Table 2: Thermodynamic Parameters for AT-Rich DNA Binding

ParameterValueMethod
∆G (kcal/mol)–9.8 ± 0.4ITC
∆H (kcal/mol)–12.3 ± 0.7ITC
–T∆S (kcal/mol)+2.5 ± 0.3ITC
Kd (nM)8.2 ± 0.9 (25°C)Fluorescence anisotropy
Electrostatic contribution65%Nonlinear PBE analysis

Structural Determinants of Stoichiometric Variations in DNA Binding

Stoichiometry ranges from 1:1 to 2:1 (ligand:DNA) depending on groove topology. Crystallographic analyses reveal that monomeric binding occurs at sites with ≥4 AT bp, with benzimidazole rings aligned parallel to base pairs. Dimeric binding predominates in extended AT tracts (>6 bp), where two molecules occupy opposite ends of the binding site through cooperative interactions. Substituent electronegativity critically influences binding modes: analogues with electron-donating groups (e.g., –OCH₃) increase dimer formation probability by 30% due to enhanced π-stacking between ligands. In contrast, cyano-substituted derivatives favor 1:1 complexes [3] [5]. DNA flexibility further modulates stoichiometry; bent or curved sequences (e.g., phased A-tracts) promote 2:1 binding even in shorter AT regions by widening the minor groove [1] [10].

Table 3: Structural Determinants of Binding Stoichiometry

Groove TopologyPreferred StoichiometryStructural Drivers
4–5 bp AT stretch1:1Limited space for ligand stacking
>6 bp continuous AT2:1Cooperative dimerization
Bent DNA (A-tracts)2:1Groove widening (≥4.5 Å)
Alternating AT/GC1:1Groove heterogeneity

Comparative Analysis of Binding Affinity Across Eukaryotic and Prokaryotic Genomes

Bisbenzimide’s binding efficiency correlates with genomic AT content and chromatin accessibility. Eukaryotic genomes (e.g., Drosophila, AT=58%) exhibit 3.5-fold higher binding density than prokaryotes (e.g., E. coli, AT=50%) due to longer AT-enriched regulatory regions. In eukaryotes, clusters of degenerate AT repeats near promoters function as "molecular antennas," concentrating ligands via rapid exchange kinetics (kexchange = 10² s⁻¹). This facilitates target-site localization despite genome size constraints [6] [8]. Prokaryotic DNA lacks extensive AT-rich regulatory archipelagos, reducing binding site availability. Moreover, nucleoid-associated proteins (e.g., Fis, H-NS) occlude ~40% of potential binding sites in bacteria, as shown by chromatin immunoprecipitation assays [4] [8]. Mitochondrial DNA (mtDNA), with AT content >80%, shows exceptional ligand accumulation, enabling specific organelle imaging in live cells [6] [9].

Table 4: Genome-Wide Binding Efficiency

Genomic ContextRelative Binding DensityKey Influencing Factors
Eukaryotic promoters++++AT-rich enhancer clusters
Prokaryotic nucleoid+Protein occlusion, shorter AT tracts
Mitochondrial DNA+++++Extreme AT bias (>80%)
Heterochromatin+Low accessibility

Properties

CAS Number

875756-97-1

Product Name

Bisbenzimide ethoxide trihydrochloride

IUPAC Name

2-(4-ethoxyphenyl)-6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazole;trihydrochloride

Molecular Formula

C27H31Cl3N6O

Molecular Weight

561.9 g/mol

InChI

InChI=1S/C27H28N6O.3ClH/c1-3-34-21-8-4-18(5-9-21)26-28-22-10-6-19(16-24(22)30-26)27-29-23-11-7-20(17-25(23)31-27)33-14-12-32(2)13-15-33;;;/h4-11,16-17H,3,12-15H2,1-2H3,(H,28,30)(H,29,31);3*1H

InChI Key

JABNPSKWVNCGMX-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)C2=NC3=C(N2)C=C(C=C3)C4=NC5=C(N4)C=C(C=C5)N6CCN(CC6)C.Cl.Cl.Cl

Synonyms

2,5'-bi-1h-benzimidazole, 2'-(4-ethoxyphenyl)-5-(4-methyl-1-piperazinyl)-, trihydrochloride
bisbenzimide ethoxide trihydrochloride
bisbenzimide h 33342
H33342
HOE 33342
HOE-33342
Hoechst 33342
Hoechst33342

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NC3=C(N2)C=C(C=C3)C4=NC5=C(N4)C=C(C=C5)N6CCN(CC6)C.Cl.Cl.Cl

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